[1-(Ethenyloxy)prop-2-yn-1-yl]benzene
Description
Properties
CAS No. |
825627-84-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-ethenoxyprop-2-ynylbenzene |
InChI |
InChI=1S/C11H10O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h1,4-9,11H,2H2 |
InChI Key |
AOHZDVNDOWWKNR-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Propargyl Group : The terminal alkyne in this compound enables reactions like Cu-catalyzed azide-alkyne cycloaddition (CuAAC), similar to compounds in .
- This contrasts with electron-withdrawing groups like NO₂ () or electron-donating groups like OCH₃ ().
- Steric Effects : Bulky substituents (e.g., 2-phenylcyclohexyloxy in ) induce diastereomerism, whereas the ethenyloxy group in the target compound likely reduces steric hindrance.
Physical Properties
- Physical states vary with substituents: bulky groups () yield solids, while smaller substituents () produce oils. The target compound’s liquid state is hypothesized based on its lack of bulky groups.
Research Findings and Challenges
- Electronic Effects : The ethenyloxy group’s electron-donating nature contrasts with nitro () and azide () groups, influencing electrophilic aromatic substitution rates.
- Stereochemical Outcomes : Unlike bulky substituents (), the target compound’s simpler structure avoids diastereomer formation, simplifying purification.
- Safety Considerations : Propargyl derivatives may pose explosion risks; the ethenyloxy group’s stability under storage conditions requires further study.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR resolve ethynyl ( ppm) and ethenyloxy ( ppm) protons. NMR (if fluorinated analogs exist) clarifies substitution patterns .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond-length discrepancies (e.g., C≡C vs. C–C distances) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., for ) and fragmentation pathways .
Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .
How can computational modeling predict the reactivity of the propargyl and ethenyloxy groups in cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Model transition states for Sonogashira coupling to predict regioselectivity and activation energies .
- Machine Learning : Train models on REAXYS datasets to forecast side reactions (e.g., Glaser coupling of ethynyl groups) .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates and suppress byproducts .
Case Study : DFT-guided optimization reduced undesired homocoupling from 15% to 3% in Pd-catalyzed reactions .
How should researchers resolve contradictions in crystallographic data for structurally similar derivatives?
Advanced Research Question
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in low-symmetry crystals .
- Disorder Modeling : Apply PART/SUMP restraints to resolve positional ambiguities in flexible ethenyloxy groups .
- Validation Tools : Check CIF files with PLATON to identify overfitting (e.g., R-factor discrepancies >5%) .
Example : A 2024 study resolved a 0.05 Å bond-length discrepancy in a related compound using anisotropic displacement parameters .
What methodologies are recommended for assessing biological activity and toxicity of this compound?
Advanced Research Question
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays (e.g., IC against HeLa cells) .
- Toxicokinetics : Use LC-MS/MS to quantify metabolic products (e.g., epoxides from propargyl oxidation) in hepatocyte models .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine substitution) with cytotoxicity using PubChem BioActivity data .
Basic Research Question
- Semantic Search Tools : Use PubChem’s synonym expansion (e.g., "vinyloxy" vs. "ethenyloxy") to avoid missing relevant studies .
- Structure-Based Queries : Submit SMILES/InChI keys to Reaxys or SciFinder for substructure matches .
- Ambiguity Mitigation : Filter results using Boolean operators (e.g., "propargyl NOT propenyl") to exclude irrelevant analogs .
Contradictions : Variant nomenclature (e.g., "prop-2-yn-1-yl" vs. "propargyl") may split search results; standardized IUPAC terms improve recall .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
